molecular formula C8H9O6P B13210309 (R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid

(R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid

Cat. No.: B13210309
M. Wt: 232.13 g/mol
InChI Key: ANLBPYLTQFKKJW-MRVPVSSYSA-N
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Description

(R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid is a chiral phosphonic acid derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold linked to a hydroxymethylphosphonic acid group. Phosphonic acids are analogs of phosphates with enhanced hydrolytic stability, making them valuable in medicinal chemistry as enzyme inhibitors, particularly targeting phosphatases, kinases, and bacterial/viral enzymes.

Properties

Molecular Formula

C8H9O6P

Molecular Weight

232.13 g/mol

IUPAC Name

[(R)-1,3-benzodioxol-4-yl(hydroxy)methyl]phosphonic acid

InChI

InChI=1S/C8H9O6P/c9-8(15(10,11)12)5-2-1-3-6-7(5)14-4-13-6/h1-3,8-9H,4H2,(H2,10,11,12)/t8-/m1/s1

InChI Key

ANLBPYLTQFKKJW-MRVPVSSYSA-N

Isomeric SMILES

C1OC2=CC=CC(=C2O1)[C@H](O)P(=O)(O)O

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxole scaffold .

Chemical Reactions Analysis

®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid include phosphonic acids with substituted aromatic systems and chiral centers. Below is a systematic comparison based on synthesis, structural features, spectroscopic properties, and biological relevance.

Structural Analogues

2.1.1 (R)-((2′-Fluoro-3′-(2,4,5-Trichlorobenzyl)-[1,1′-biphenyl]-4-yl)(hydroxy)methyl)phosphonic acid ((R)-12)
  • Structure : Features a biphenyl core with a 2′-fluoro-3′-(2,4,5-trichlorobenzyl) substituent and a hydroxymethylphosphonic acid group.
  • Key Differences vs. Target Compound :
    • Aromatic System : Biphenyl with halogenated benzyl vs. benzo[d][1,3]dioxole.
    • Electron Effects : The trichlorobenzyl and fluorine substituents enhance electron-withdrawing properties, whereas the methylenedioxy group in the target compound provides electron-donating effects.
    • Stereochemistry : Both are R-enantiomers, but the biphenyl system introduces steric bulk absent in the target compound.
2.1.2 (Difluoro(2′-fluoro-3′-(2,4,5-trichlorobenzyl)-[1,1′-biphenyl]-4-yl)methyl)phosphonic acid (11)
  • Structure : Differs from (R)-12 by replacing the hydroxymethyl group with a difluoromethylphosphonic acid moiety.
  • Key Differences :
    • Phosphonic Acid Substituent : Difluoro vs. hydroxymethyl.
    • Acidity : The difluoro group increases acidity (pKa ~1.5) compared to hydroxymethylphosphonic acid (pKa ~2.5).
2.1.3 Benzo[d][1,3]dioxole Derivatives in GLP1 Receptor Activators
  • Structure : Compounds like 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole highlight the benzo[d][1,3]dioxole scaffold in drug design.
  • Key Differences : These lack the phosphonic acid group but demonstrate the scaffold’s metabolic stability and bioavailability in vivo.

Spectroscopic and Physicochemical Properties

Compound IR (cm⁻¹) ¹H NMR (δ, CD₃OD) ³¹P NMR (δ, CD₃OD) Molecular Formula
(R)-12 3365 (br), 1674, 1457, 1135 7.64 (s, 1H), 7.60 (d, J=7.9 Hz, 2H) 17.0 (br) C₂₀H₁₅Cl₃FO₄P
11 1459, 1259, 1205, 1068 7.42 (d, J=8.2 Hz, 2H), 3.82 (s, 2H) 4.84 (t, J=105.4 Hz) C₂₀H₁₃Cl₃F₃O₃P
Target Compound (Inferred) ~3400 (OH), ~1250 (P=O) Expected aromatic peaks for benzo[d][1,3]dioxole (e.g., δ 6.8–7.2) ~18–20 C₉H₉O₆P
  • Key Observations :
    • The hydroxymethyl group in (R)-12 shows a broad IR peak at 3365 cm⁻¹ (O-H stretch), absent in 11 .
    • ³¹P NMR shifts correlate with substituents: electron-withdrawing groups (e.g., difluoro in 11 ) deshield phosphorus, lowering δ values.

Biological Activity

(R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique benzo[d][1,3]dioxole structure, exhibits various pharmacological properties, including anticancer and antioxidant activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy through case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉O₆P. Its structure comprises a benzo[d][1,3]dioxole moiety attached to a hydroxy methyl phosphonic acid group, which contributes to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy
In a study evaluating several benzodioxole derivatives, this compound was tested against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The results indicated an IC₅₀ value of approximately 2.38 µM for HepG2 and 4.52 µM for MCF7, demonstrating potent anticancer activity compared to doxorubicin (IC₅₀ = 7.46 µM for HepG2) .

CompoundCell LineIC₅₀ (µM)Reference
This compoundHepG22.38
This compoundMCF74.52
DoxorubicinHepG27.46

Mechanism of Action
The mechanism underlying the anticancer activity involves inhibition of cell cycle progression and induction of apoptosis. Flow cytometry analyses revealed that treatment with this compound resulted in significant alterations in cell cycle phases, particularly a decrease in the G1 phase and an increase in apoptotic markers .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated using the DPPH assay. The compound exhibited notable free radical scavenging activity comparable to standard antioxidants like Trolox.

Antioxidant Evaluation
In vitro studies indicated that this compound could effectively neutralize free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)Reference
This compound85% at 100 µM
Trolox90% at 100 µM

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